Product packaging for 4-Methoxy-3-methyl-pyridine-2-carbonitrile(Cat. No.:CAS No. 886372-21-0)

4-Methoxy-3-methyl-pyridine-2-carbonitrile

Cat. No.: B3294129
CAS No.: 886372-21-0
M. Wt: 148.16 g/mol
InChI Key: PBUYPSKEEQASED-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Heterocycle Chemistry

The foundational structure of this compound is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. openstax.orglibretexts.orglibretexts.org Pyridine is structurally analogous to benzene (B151609), with one methine group (=CH−) replaced by a nitrogen atom. wikipedia.org This substitution has profound effects on the molecule's properties. Pyridine is an aromatic compound, adhering to Hückel's criteria with a planar, conjugated system of six π electrons delocalized across the ring. libretexts.orgwikipedia.org

However, the presence of the electronegative nitrogen atom causes an uneven distribution of electron density, making the pyridine ring electron-deficient compared to benzene. wikipedia.org This electronic characteristic is central to the reactivity of pyridine and its derivatives. The nitrogen atom's lone pair of electrons is located in an sp2 orbital in the plane of the ring and is not part of the aromatic π system, which accounts for the basic properties of pyridine. openstax.org The chemistry of pyridine derivatives is a cornerstone of heterocyclic chemistry, as these structures are integral components of numerous commercial products, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.orgresearchgate.net

Structural Characteristics and Functional Group Significance

The chemical identity and reactivity of 4-Methoxy-3-methyl-pyridine-2-carbonitrile are defined by its core pyridine structure and the interplay of its three distinct functional groups.

Pyridine Core : As an electron-deficient aromatic system, the pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene but is more susceptible to nucleophilic attack. echemi.com Nucleophilic aromatic substitution on pyridines typically occurs at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the reaction intermediate can be stabilized by delocalization onto the electronegative nitrogen atom. echemi.com

4-Methoxy Group (-OCH₃) : The methoxy (B1213986) group at position 4 is a significant modulator of the ring's electronic properties. It acts as a strong electron-donating group through resonance, which can increase the electron density of the aromatic ring. researchgate.net In medicinal chemistry, the incorporation of methoxy groups is a common strategy to enhance a molecule's binding to biological targets and to improve its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Its position on the pyridine ring also influences the molecule's basicity. reddit.com

3-Methyl Group (-CH₃) : The methyl group at position 3 is a weakly electron-donating group that also introduces steric bulk. Its presence can influence the regioselectivity of reactions by sterically hindering adjacent positions and subtly modifying the electronic landscape of the pyridine ring.

2-Nitrile Group (-C≡N) : The nitrile, or cyano, group at position 2 is a potent electron-withdrawing group. nih.gov This functional group is found in over 30 pharmaceuticals approved by the FDA, where it often contributes to enhanced binding affinity with biological targets and improved pharmacokinetic profiles. nih.gov The nitrile group significantly decreases the electron density of the pyridine ring, further influencing its reactivity. The carbon atom of the nitrile is electrophilic and can undergo nucleophilic addition reactions. wikipedia.orglibretexts.org Furthermore, the nitrile group is a versatile synthetic handle; it can be hydrolyzed to form a carboxylic acid or reduced to produce a primary amine, allowing for further molecular elaboration. wikipedia.orglibretexts.org

The combination of an electron-donating group at the 4-position and a strong electron-withdrawing group at the 2-position creates a "push-pull" electronic effect across the pyridine ring, making this compound a unique and potentially valuable reagent in chemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B3294129 4-Methoxy-3-methyl-pyridine-2-carbonitrile CAS No. 886372-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-methylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-7(5-9)10-4-3-8(6)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUYPSKEEQASED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271873
Record name 4-Methoxy-3-methyl-2-pyridinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886372-21-0
Record name 4-Methoxy-3-methyl-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886372-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-methyl-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 4 Methoxy 3 Methyl Pyridine 2 Carbonitrile

Established Synthetic Routes and Precursors

Established methods for synthesizing substituted pyridines often rely on condensation reactions. A common strategy involves the reaction of 1,5-dicarbonyl compounds with an ammonia (B1221849) source to form the pyridine (B92270) ring. For instance, readily available enones can be converted into 1,5-dicarbonyls through a Hosomi-Sakurai allylation followed by oxidative cleavage. Subsequent cyclization with hydroxylamine (B1172632) hydrochloride yields the corresponding substituted pyridine. nih.gov

Another well-known approach is the Guareschi-Thorpe condensation, which utilizes cyanoacetamide and a 1,3-dicarbonyl compound to construct the pyridinone ring, which can then be further functionalized. While not a direct synthesis of 4-Methoxy-3-methyl-pyridine-2-carbonitrile, this method provides a foundational route to similarly substituted pyridines.

A frequently employed precursor for the synthesis of related structures is 3-hydroxy-4-pyrone. These commercially available compounds can be converted to 3-hydroxy-4-pyridones, which then serve as versatile intermediates for further substitutions. nih.gov

For the specific substitution pattern of this compound, a common starting material is 2-chloro-3-amino-4-methylpyridine. google.com This intermediate can be synthesized through various routes, including those starting from malononitrile (B47326) and acetone (B3395972). googleapis.com The synthesis involves creating an intermediate, 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile, which then undergoes dichlorination and selective de-chlorination. google.comgoogleapis.com

A key precursor for a related compound, 4-chloro-3-methoxy-2-methyl-pyridine, is 3-methoxy-2-methyl-4-pyranone. scispace.com This highlights the use of pyranone scaffolds as precursors for pyridine synthesis.

PrecursorResulting Intermediate/ProductReference
EnonesSubstituted Pyridines nih.gov
3-Hydroxy-4-pyrones3-Hydroxy-4-pyridones nih.gov
Malononitrile and Acetone2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile googleapis.com
3-Methoxy-2-methyl-4-pyranone4-chloro-3-methoxy-2-methyl-pyridine scispace.com

Novel Methodologies in Pyridine Carbonitrile Synthesis

Recent advancements in organic synthesis have led to more direct and efficient methods for preparing substituted pyridine carbonitriles. One notable approach involves a one-step, convergent synthesis from N-vinyl or N-aryl amides. organic-chemistry.org This method utilizes trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and 2-chloropyridine (B119429) to activate the amide, which then reacts with a π-nucleophile like an alkyne or enol ether to form the pyridine ring. organic-chemistry.org This strategy offers precise control over substituent placement and avoids the need to isolate reactive intermediates. organic-chemistry.org

Another innovative method focuses on the reaction of ylidenemalononitriles to synthesize multi-substituted pyridines. nih.gov This approach provides a pathway to complex pyridine structures with varied substitution patterns.

The chemoselective-directed metallation of 2-chloropyridine represents another modern technique. rsc.org This method takes advantage of the ortho-directing effect of the halogen to introduce substituents at the 3-position, leading to 2,3-disubstituted pyridines. rsc.org This strategy has been successfully used to prepare (2-chloro-, 2-methoxy-, and 2-amino-3-pyridyl)-ethanones and -arylmethanones. rsc.org

MethodologyKey FeaturesReference
One-step from N-vinyl/N-aryl amidesConvergent, precise control, avoids isolation of intermediates. organic-chemistry.org
From YlidenemalononitrilesAccess to multi-substituted pyridines. nih.gov
Directed Metallation of 2-chloropyridineChemoselective functionalization at the 3-position. rsc.org

Ring-Forming Reactions and Cyclization Pathways

The formation of the pyridine ring is a critical step in the synthesis of this compound and its analogs. A fundamental ring-forming reaction is the cyclization of 1,5-dicarbonyl compounds with an ammonia source, often hydroxylamine hydrochloride, which provides the nitrogen atom for the heterocycle. nih.gov

Another important cyclization pathway involves the reaction of α,β-unsaturated ketones (enones) with ylidenemalononitriles. This Michael addition followed by cyclization and aromatization is a powerful tool for constructing highly substituted pyridines.

A direct cyclization approach involves the reaction of N-vinyl or N-aryl amides with alkynes, promoted by an activating agent like trifluoromethanesulfonic anhydride. organic-chemistry.org The proposed mechanism involves the formation of an activated amide intermediate that undergoes nucleophilic attack by the alkyne, followed by annulation to form the pyridine ring. organic-chemistry.org

In the context of synthesizing related quinoline (B57606) structures, a key cyclization step involves the reaction of an aniline (B41778) derivative with a quinoline carbonitrile precursor in a solvent like 2-ethoxyethanol (B86334) at reflux. mdpi.com While not a pyridine synthesis, this demonstrates a common cyclization strategy for related nitrogen heterocycles. Similarly, the cyclization of intermediates derived from ethylacetoacetone and cyanacetamide is a known route to pyridone structures. google.com

Furthermore, 3-hydroxy-4-pyrones can be converted to 4-methoxy-3-oxidopyridinium ylides. These ylides can then undergo cycloaddition reactions with electron-deficient alkenes to form highly functionalized azabicyclo[3.2.1]octanes, which can be precursors to substituted pyridines. nih.gov

Functional Group Introduction and Transformation during Synthesis

The introduction and manipulation of functional groups are essential for arriving at the specific structure of this compound.

Introduction of the Methoxy (B1213986) Group: The methoxy group can be introduced through various methods. One common strategy is the nucleophilic substitution of a halogen atom, typically chlorine, with sodium methoxide (B1231860). researchgate.net For instance, 2-chloropyridine-3,4-dicarbonitriles react with sodium methoxide in anhydrous methanol (B129727) to yield the corresponding 2-methoxy derivatives. researchgate.net Another approach involves the methylation of a hydroxyl group. 3-Hydroxy-4-pyridones can be treated with methyl trifluoromethanesulfonate (B1224126) to introduce a methoxy group at the 4-position. nih.gov In the synthesis of bosutinib, a related quinoline, a methoxy group is introduced via the alkylation of a hydroxybenzoic acid derivative. mdpi.com

Introduction of the Nitrile Group: The nitrile group (carbonitrile) is often incorporated from the start of the synthesis using precursors like malononitrile or cyanoacetamide. google.comgoogleapis.com For example, the reaction of malononitrile with acetone can lead to intermediates containing the nitrile group. googleapis.com In other syntheses, a nitrile group is introduced onto a pre-existing ring. For example, 2-hydroxy-4-methyl-3-pyridinecarbonitrile can be formed and then chlorinated to yield 2-chloro-4-methyl-3-pyridinecarbonitrile. googleapis.com

Introduction of the Methyl Group: The methyl group can be present in one of the initial building blocks, such as using 2,3-dimethyl-4-nitropyridine-N-oxide as a starting material in the synthesis of related compounds. google.com In other routes, it is part of a precursor like 3-methoxy-2-methyl-4-pyranone. scispace.com

Functional Group Transformations: A key transformation is the conversion of a hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). googleapis.commdpi.com This is often a necessary step to activate the position for subsequent nucleophilic substitution, such as the introduction of an amino or methoxy group. The hydrolysis of a nitrile group to a carboxamide is another important transformation, which can be achieved using concentrated sulfuric acid. googleapis.com

Functional GroupMethod of Introduction/TransformationReagentsReference
MethoxyNucleophilic substitution of chlorideSodium methoxide researchgate.net
MethoxyMethylation of hydroxyl groupMethyl trifluoromethanesulfonate nih.gov
NitrileFrom precursorMalononitrile, Cyanoacetamide google.comgoogleapis.com
Hydroxyl to ChloroChlorinationPhosphorus oxychloride (POCl₃) googleapis.commdpi.com
Nitrile to CarboxamideHydrolysisConcentrated Sulfuric Acid googleapis.com

Considerations for Scalability and Process Optimization

When moving from laboratory-scale synthesis to industrial production, several factors must be considered to ensure a safe, efficient, and cost-effective process.

One key aspect is the choice of starting materials and reagents. For large-scale synthesis, it is preferable to use readily available and inexpensive precursors. The synthesis of 3-methyl-pyridine, for example, can be achieved from formaldehyde, acetaldehyde, ammonia, and acetic acid, all of which are bulk chemicals. google.com

Process optimization often focuses on reaction conditions to improve yield and reduce waste. For instance, in the synthesis of 4-chloro-3-methoxy-2-methyl-pyridine from 3-methoxy-2-methyl-4-pyranone and phosphorus oxychloride, the use of dimethylformamide (DMF) to absorb excess phosphorus oxychloride can significantly reduce the generation of acidic wastewater and improve the product yield. scispace.com

The development of one-pot or one-step syntheses is highly desirable for scalability as it reduces the number of unit operations, such as workups and purifications, which can be time-consuming and costly on a large scale. The direct conversion of N-vinyl or N-aryl amides to pyridines is an example of such a streamlined process. organic-chemistry.org

Safety is another paramount concern. Some synthetic routes may involve hazardous reagents or intermediates. For example, the nitration of picoline derivatives can be non-selective and pose thermochemical hazards, making it less suitable for large-scale production without specialized equipment and stringent safety protocols. google.com

Reactivity Profiles and Mechanistic Studies of 4 Methoxy 3 Methyl Pyridine 2 Carbonitrile

Chemical Transformations at the Nitrile Moiety (e.g., Hydrolysis, Cyclization)

The nitrile group (-C≡N) at the C2 position is a primary site for chemical transformations, most notably hydrolysis and cyclization reactions.

Hydrolysis: The hydrolysis of aromatic nitriles can be catalyzed by either acid or base. numberanalytics.comnumberanalytics.com The reaction typically proceeds in two stages: first, the conversion of the nitrile to a carboxamide, followed by the hydrolysis of the amide to a carboxylic acid. libretexts.org

Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. numberanalytics.com

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. numberanalytics.comnumberanalytics.com

For 4-methoxy-3-methyl-pyridine-2-carbonitrile, the presence of an electron-withdrawing cyano group on the electron-deficient pyridine (B92270) ring influences the reaction conditions required for hydrolysis. Kinetic studies on various cyanopyridines have shown that the position of the substituent significantly affects the activation energy of the hydrolysis process. researchgate.net The hydrolysis of 2-cyanopyridine (B140075) derivatives can be controlled to yield either the corresponding amide (picolinamide) or the carboxylic acid (picolinic acid), depending on the reaction conditions. researchgate.netgoogle.com

Cyclization: The nitrile group can participate in intramolecular cyclization reactions, particularly when adjacent to a suitable functional group. For instance, 2-cyanopyridine derivatives can react with N-terminal cysteine residues in peptides, leading to the formation of a thiazoline (B8809763) ring. nih.gov This reaction involves nucleophilic addition of the thiol group to the nitrile, followed by intramolecular cyclization. nih.gov While this compound does not possess an adjacent group for such direct intramolecular cyclization, it can be a precursor for creating functionalities that do. Furthermore, oxidative cyclization has been observed in more complex pyridine-3-carbonitrile (B1148548) systems to form fused polycyclic structures. nih.gov Thorpe–Ziegler cyclization of related 2-(pyridinethione) derivatives, formed from 2-chloro-3-cyanopyridines, leads to the formation of 3-aminothieno[2,3-b]pyridines. osi.lv

Table 1: Summary of Reactions at the Nitrile Moiety

Reaction TypeConditionsExpected ProductReference
Acid-Catalyzed HydrolysisHeat with dilute acid (e.g., HCl)4-Methoxy-3-methylpicolinamide, then 4-Methoxy-3-methylpicolinic acid libretexts.org
Base-Catalyzed HydrolysisHeat with aqueous base (e.g., NaOH)Salt of 4-Methoxy-3-methylpicolinic acid and ammonia (B1221849) libretexts.org
Cyclization (with appropriate precursors)Thorpe–Ziegler reaction on derived 2-thioethersFused thieno[2,3-b]pyridine (B153569) systems osi.lv

Reactivity of the Pyridine Nucleus and Substituents

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), akin to a nitrobenzene (B124822) ring. uoanbar.edu.iqwikipedia.org Conversely, it is more susceptible to nucleophilic substitution, particularly at the C2, C4, and C6 positions. uoanbar.edu.iqquora.com The reactivity of the this compound ring is modulated by the electronic effects of its substituents.

Cyano Group (-CN) at C2: This is a strong electron-withdrawing group, further deactivating the ring towards electrophilic attack and strongly activating it for nucleophilic attack at the C4 and C6 positions.

Methyl Group (-CH₃) at C3: This is a weak electron-donating group, which slightly activates the ring.

Methoxy (B1213986) Group (-OCH₃) at C4: This group has a dual electronic effect. It is electron-withdrawing inductively but is a strong electron-donating group through resonance, pushing electron density into the ring. This donation can partially counteract the deactivating effects of the nitrogen atom and the cyano group, particularly influencing the C3 and C5 positions.

Electrophilic Substitution: EAS on pyridine is generally difficult and requires harsh conditions, with substitution favoring the C3 position where the intermediate carbocation is least destabilized. slideshare.netpearson.com For the title compound, the directing effects of the substituents would compete. The methoxy group directs ortho and para (C3 and C5), while the methyl group also weakly directs to its ortho and para positions (C2, C4, and C5). Given the strong deactivation by the cyano group and the pyridine nitrogen, electrophilic substitution would be highly disfavored.

Nucleophilic Substitution: The pyridine ring is highly activated for nucleophilic attack due to the electron-withdrawing nature of both the ring nitrogen and the C2-cyano group. Nucleophiles would preferentially attack the C6 position, which is activated by both groups and is sterically accessible. Reactions with strong nucleophiles like organometallics or amides could lead to substitution at this position.

Interconversion Reactions of the Methoxy Group

The C4-methoxy group is a key site for functionalization, primarily through ether cleavage (O-demethylation) to yield the corresponding pyridone. This transformation is a common strategy in organic synthesis. chem-station.com

Cleavage of aryl methyl ethers can be achieved under various conditions:

Strong Brønsted Acids: Reagents like hydrobromic acid (HBr) or hydrochloric acid (HCl) at high temperatures can protonate the ether oxygen, followed by nucleophilic attack by the halide ion on the methyl group. chem-station.com

Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers, even at low temperatures. The mechanism involves the formation of a Lewis acid-base adduct, followed by cleavage. chem-station.comnih.gov Aluminum chloride (AlCl₃) can also be used, though it is generally less reactive. chem-station.com

Nucleophilic Reagents: Strong nucleophiles, such as thiolates in polar aprotic solvents, can also effect demethylation via an Sₙ2 mechanism.

Studies on 4-methoxypyridine (B45360) derivatives show they can be converted to N-methyl-4-pyridones in the presence of alkyl iodides and solvents. researchgate.net The presence of electron-withdrawing groups on the pyridine ring, such as the cyano group in the title compound, is reported to favor this type of conversion. researchgate.net

Table 2: Common Reagents for O-Demethylation of Aryl Methoxy Groups

Reagent ClassSpecific ReagentTypical ConditionsReference
Lewis AcidBoron tribromide (BBr₃)Dichloromethane, -78 °C to room temperature nih.gov
Brønsted AcidHydrobromic acid (47% aq. HBr)Heating, often with acetic acid as a co-solvent chem-station.com
NucleophileThiolates (e.g., Sodium ethanethiolate)Polar aprotic solvent (e.g., DMF), heat acs.org

Functionalization of the Methyl Group

The C3-methyl group is generally the least reactive site on the molecule. Functionalization of benzylic C-H bonds on pyridine rings can be challenging but is achievable through several methods. rsc.org

Oxidation: The methyl group can be oxidized to a carboxylic acid group. This typically requires strong oxidizing agents and vigorous conditions. For example, methylpyridines can be oxidized to the corresponding pyridine carboxylic acids using agents like potassium permanganate (B83412) or through catalytic oxidation processes. bme.huacs.org Halogen-based oxidizing agents in the presence of actinic radiation have also been employed for this transformation. google.com

Deprotonation/Alkylation: The benzylic protons of the methyl group have a pKa that is typically too high for deprotonation by common bases. However, coordination to a transition metal can acidify these protons, allowing for deprotonation and subsequent reaction with electrophiles. rsc.org Alternatively, radical-based reactions can be used to functionalize the methyl group. researchgate.net A catalytic method for the direct methylation of C-3 positions on pyridines has been developed, suggesting that similar strategies could be used for other alkylations. rsc.org

Theoretical Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the mechanisms of complex organic reactions. rsc.orgmdpi.com Such studies can map potential energy surfaces, identify transition states, and calculate activation energies, offering deep insights into reaction pathways and selectivity.

Nitrile Hydrolysis: DFT studies can model the step-wise mechanism of both acid- and base-catalyzed nitrile hydrolysis, comparing the energetic barriers for the formation of the amide intermediate and its subsequent conversion to the carboxylic acid. numberanalytics.com

Pyridine Reactivity: Computational models can quantify the electronic effects of the methoxy, methyl, and cyano substituents on the pyridine ring. nih.gov By calculating electron density distributions and molecular orbital energies (HOMO/LUMO), the regioselectivity of electrophilic and nucleophilic attacks can be predicted and rationalized. nih.gov

Ether Cleavage: The mechanism of demethylation by reagents like BBr₃ has been investigated computationally, revealing the roles of intermediates and predicting reaction stoichiometry. nih.gov

Cyclization Reactions: The feasibility and kinetics of cyclization reactions, such as those involving nitrile oxides or sulfides with alkynes, have been studied using DFT to calculate free energy changes and reaction rate constants. nsmsi.ir Such approaches could be applied to predict potential intramolecular cyclization pathways for derivatives of this compound.

Applications of 4 Methoxy 3 Methyl Pyridine 2 Carbonitrile in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The strategic placement of activating and directing groups makes 4-Methoxy-3-methyl-pyridine-2-carbonitrile an exceptional starting point for the synthesis of intricate heterocyclic systems. The electron-donating methoxy (B1213986) group and the electron-withdrawing cyano group create a polarized electronic landscape on the pyridine (B92270) ring, facilitating a variety of chemical transformations. nih.gov

The synthesis of substituted pyridines is a field of intense research, with numerous methods developed to access this important class of heterocycles. nih.govresearchgate.netorganic-chemistry.org The reactivity of cyanopyridines, in particular, has been extensively explored. For instance, studies on the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives through one-pot multicomponent reactions highlight the utility of the cyano group in constructing fused ring systems. These reactions, often catalyzed by environmentally benign catalysts, allow for the efficient assembly of complex molecules from simple starting materials. researchgate.net

While direct studies on this compound are not extensively documented, the principles governing the reactivity of related compounds provide a clear indication of its potential. For example, the synthesis of 2-methoxypyridine-3,4-dicarbonitriles demonstrates the susceptibility of the pyridine ring to nucleophilic substitution, a reaction pathway that can be exploited to introduce further complexity. researchgate.net The presence of the methoxy and methyl groups in the target compound would further influence the regioselectivity of such reactions, offering a handle for precise synthetic control.

The following table summarizes the synthesis of related substituted pyridines, illustrating the general strategies applicable to the use of this compound as a building block.

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoatesCu-catalyst, electrocyclization, air oxidationHighly substituted pyridines43-91 nih.gov
Aromatic aldehydes, malononitrile (B47326), methyl ketones/cyclohexanone, ammonium (B1175870) acetateNanostructured diphosphate (B83284) Na2CaP2O7, 80 °C, solvent-free2-Amino-3-cyanopyridine derivatives84-94 researchgate.net
2-Chloropyridine-3,4-dicarbonitrilesSodium methoxide (B1231860), anhydrous methanol (B129727)2-Methoxypyridine-3,4-dicarbonitriles68-79 researchgate.net

Precursor in Multistep Organic Synthesis

The utility of this compound extends beyond its direct use as a building block; it also serves as a crucial precursor in multistep synthetic sequences. The functional groups present on the molecule can be sequentially or selectively transformed, allowing for the elaboration of the pyridine core into more complex and valuable structures. youtube.com

A notable application of similarly substituted pyridines is in the synthesis of pharmaceutical agents. For instance, the synthesis of pantoprazole, a proton pump inhibitor, involves intermediates such as 4-chloro-3-methoxy-2-methylpyridine-N-oxide. researchgate.net The synthesis of this intermediate often starts from a substituted pyridine that undergoes a series of transformations, including oxidation and chlorination. The methoxy and methyl groups are crucial for the biological activity of the final product and guide the synthetic strategy.

Furthermore, the cyano group of this compound is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings. osi.lv These transformations open up a wide range of possibilities for creating diverse molecular architectures. The synthesis of 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde (B44291) through an oxime intermediate illustrates a common strategy for introducing a cyano group, a transformation that could be reversed or modified in the context of our target molecule. google.com

The table below presents examples of related pyridine derivatives used as precursors in multistep syntheses.

PrecursorReactionProduct/ApplicationReference
4-Chloro-3-methoxy-2-methylpyridineOxidation with hydrogen peroxide4-Chloro-3-methoxy-2-methylpyridine-N-oxide (Intermediate for Pantoprazole) researchgate.net
2-Chloro-3-cyano-6-methoxymethyl-4-methylpyridineNucleophilic substitution with mercapto group, then alkylation3-Aminothieno[2,3-b]pyridines osi.lv
4-Methoxy-3,5-dimethylpicolinonitrileReaction with benzothiazolidine derivativesGastric H+/K+-ATPase inhibitors pharmaffiliates.com

Utility in the Construction of Functional Molecules

The structural motifs derived from this compound are found in a variety of functional molecules, particularly in the field of medicinal chemistry. scribd.comnih.gov The pyridine ring is a well-established pharmacophore, and its substitution pattern plays a critical role in determining the biological activity of a molecule. nih.govnih.gov

The methoxy group, in particular, is a prevalent substituent in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Research into pyrido[2,3-d]pyrimidines as anticancer agents has shown that methoxy-substituted intermediates are key to the synthesis of potent kinase inhibitors. nih.gov For example, the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitrile intermediates, formed from the reaction of an α,β-unsaturated ester with malononitrile, leads to the construction of these biologically active scaffolds. nih.gov

The development of novel anti-Chagas disease agents has also utilized methoxybenzo[h]quinoline-3-carbonitrile derivatives, synthesized through multicomponent reactions. growingscience.com These examples, while not directly employing this compound, underscore the importance of the methoxy and cyano-substituted pyridine framework in the design of functional molecules with therapeutic potential.

Development of Novel Synthetic Reagents and Ligands

Substituted pyridines are not only components of larger molecules but can also function as ligands for transition metal catalysts or as novel synthetic reagents themselves. rsc.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to metal centers, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting metal complex.

While specific applications of this compound as a ligand or reagent are not widely reported, the general principles of pyridine chemistry suggest its potential in this area. The development of magnetically recoverable nanocatalysts for the synthesis of pyridine derivatives demonstrates the ongoing innovation in this field. rsc.org Furthermore, the use of pyridinyl-substituted β-enamine carbonyl compounds in the synthesis of terpyridines, which are important ligands, highlights the modular approach to ligand design where a substituted pyridine could be a key component. mdpi.com

The synthesis of highly substituted pyridines via cascade reactions catalyzed by copper has been shown to be a versatile method. nih.gov The ability to introduce a variety of functional groups onto the pyridine ring opens up possibilities for creating a library of novel ligands with diverse properties, and this compound could serve as a valuable starting point for such endeavors.

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 3 Methyl Pyridine 2 Carbonitrile

Nuclear Magnetic Resonance Spectroscopy (1D, 2D NMR, Solid-State NMR)

No published 1D, 2D, or solid-state NMR data specifically for 4-Methoxy-3-methyl-pyridine-2-carbonitrile were found.

X-ray Crystallography for Solid-State Molecular Architecture

A crystal structure for this compound has not been deposited in publicly accessible crystallographic databases.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Specific Infrared (IR) and Raman spectroscopic data for this compound are not available in the searched literature.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

No high-resolution mass spectrometry data or fragmentation analysis for this compound was found in public spectral databases or publications.

Electronic Absorption and Emission Spectroscopy for Optical Properties

There are no available records detailing the electronic absorption (UV-Vis) or emission (fluorescence, phosphorescence) properties of this compound.

Computational and Quantum Chemical Studies of 4 Methoxy 3 Methyl Pyridine 2 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Geometry

Quantum chemical calculations, particularly using methods like DFT, would be the first step in characterizing 4-methoxy-3-methyl-pyridine-2-carbonitrile. These calculations would aim to determine the molecule's most stable three-dimensional arrangement of atoms (its optimized geometry). Key parameters such as bond lengths, bond angles, and dihedral angles would be precisely calculated. This foundational data is crucial as the electronic properties are intrinsically linked to the molecular structure.

Density Functional Theory (DFT) for Spectroscopic Property Prediction

DFT is a versatile tool for predicting various spectroscopic properties. For this compound, DFT calculations could simulate its infrared (IR) and Raman spectra. This involves calculating the vibrational frequencies corresponding to the different modes of atomic motion within the molecule. The predicted spectra would help in the interpretation of experimentally obtained spectra, allowing for a detailed assignment of vibrational bands to specific functional groups and types of motion.

Analysis of Molecular Electrostatic Potential and Reactivity Indices

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. An MEP map of this compound would visualize regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. Furthermore, the calculation of global reactivity descriptors, such as chemical hardness, softness, and electronegativity, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), would provide a quantitative measure of the molecule's reactivity and kinetic stability.

Natural Bond Orbital (NBO) and Orbital Interaction Analysis

NBO analysis provides a chemically intuitive picture of bonding and electron distribution. For this compound, an NBO analysis would quantify the electron density in atomic orbitals, lone pairs, and bonds. It would also reveal important information about charge transfer interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, particularly the delocalization of electron density, are key to understanding the molecule's stability and electronic properties.

Calculation of Nonlinear Optical (NLO) Properties

Organic molecules with extensive π-electron systems can exhibit significant nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics. Computational methods can be used to predict the NLO response of this compound by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations would indicate the potential of this molecule to interact with intense light and generate new frequencies.

Thermodynamic Parameters and Stability Analysis

Quantum chemical calculations can provide valuable thermodynamic data. For this compound, it would be possible to compute parameters such as the zero-point vibrational energy, thermal energy, heat capacity, and entropy at a given temperature. This information is crucial for understanding the molecule's stability and its behavior under different thermodynamic conditions.

Future Research Directions in 4 Methoxy 3 Methyl Pyridine 2 Carbonitrile Chemistry

Exploration of Unconventional Synthetic Pathways

The synthesis of polysubstituted pyridines often involves multi-step sequences. For instance, the synthesis of related structures like 4-chloro-3-methoxy-2-methylpyridine, a key intermediate for pharmaceuticals, can start from simple precursors like maltol. google.com This process typically involves a sequence of methylation, ammonification, and chlorination reactions. google.comgoogle.com Another route utilizes 3-methoxy-2-methyl-4-pyranone, which undergoes an addition reaction with phosphorus oxychloride. google.comscispace.com

Future research could pivot towards more efficient and unconventional synthetic strategies to access the 4-methoxy-3-methyl-pyridine-2-carbonitrile core. Potential areas of exploration include:

Late-Stage Functionalization: Developing methods for the direct C-H cyanation of a pre-existing 4-methoxy-3-methylpyridine (B1587522) ring. This would bypass the need to carry the nitrile group through multiple synthetic steps.

Flow Chemistry: Implementing continuous flow processes for the key reaction steps. This could enhance safety, improve reaction control, and increase yield, particularly for exothermic or hazardous reactions that may be involved in constructing the pyridine (B92270) ring or introducing its substituents.

Novel Cyclization Strategies: Investigating new cycloaddition or condensation reactions that could construct the substituted pyridine ring in a single, highly convergent step from acyclic precursors.

Biocatalysis: Exploring the use of enzymes to catalyze specific steps, such as selective methylation or oxidation, offering a greener and more efficient alternative to traditional chemical reagents.

Investigation of Novel Reactivity Patterns and Derivatizations

The chemical character of this compound is dictated by its three key functional groups: the nitrile, the methoxy (B1213986) group, and the pyridine ring nitrogen. Each offers distinct opportunities for chemical modification.

The nitrile group is highly versatile; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. pipzine-chem.com These transformations open pathways to a wide array of derivatives, such as esters, amides, and new heterocyclic systems. pipzine-chem.com

The 4-methoxy group is another key reactive site. Studies on related 4-methoxypyridine (B45360) derivatives have shown that they can be converted to N-methyl-4-pyridones upon reaction with alkyl iodides, particularly in polar solvents. researchgate.net This suggests that the methoxy group can be cleaved or substituted under certain conditions, allowing for the introduction of other functionalities at the C4 position.

Future research should systematically investigate:

Selective Nitrile Transformations: Developing catalytic systems for the selective reduction of the nitrile in the presence of the pyridine ring, or its partial hydrolysis to the corresponding amide.

Ortho-Lithiation: Exploring directed ortho-metalation (DoM) using the methoxy or nitrile group to direct lithiation to the C5 position, enabling the introduction of a new substituent.

Pyridine Ring N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide, as demonstrated in the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide, can profoundly alter the electronic properties of the ring. google.compatsnap.com This modification enhances susceptibility to nucleophilic attack and provides a handle for further derivatization.

Cross-Coupling Reactions: If a halogen were introduced onto the ring (e.g., at C5 or C6), Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions could be employed to append diverse aryl, alkynyl, or amino groups.

Design and Synthesis of Chemically Diverse Analogues

The generation of a library of analogues based on the this compound scaffold is a logical step toward exploring its full potential. By systematically modifying each component of the molecule, researchers can fine-tune its properties for specific applications. The synthesis of related structures like 6-Amino-4-methoxy-3-pyridinecarbonitrile demonstrates the feasibility of introducing different substituents. santiago-lab.com

Future synthetic campaigns could focus on:

Modification of the Methoxy Group: Replacing the methoxy group with other alkoxy groups, aryloxy groups, or thioethers to modulate solubility and electronic properties.

Variation of the C3-Alkyl Group: Substituting the methyl group with larger alkyl chains, cyclic fragments, or electron-withdrawing groups like trifluoromethyl to probe steric and electronic effects.

Substitution at C5 and C6: Introducing a range of substituents (e.g., halogens, nitro groups, amino groups) at the vacant positions on the pyridine ring to create a diverse set of analogues. The synthesis of various substituted nitropyridines, such as 2-Chloro-4-methoxy-6-methyl-3-nitropyridine, highlights the accessibility of such precursors. sigmaaldrich.com

A systematic approach to analogue design is presented in the table below.

Position Modified Original Group Proposed New Groups Rationale for Modification
C4 -OCH₃ (Methoxy) -OCH₂CH₃, -OPh, -SCH₃ Tune lipophilicity and electronic donation.
C3 -CH₃ (Methyl) -CH₂CH₃, -CF₃, Cyclopropyl Probe steric tolerance and impact of electron-withdrawing groups.
C2 -CN (Cyano) -COOH, -CONH₂, -CH₂NH₂ Introduce new hydrogen bonding capabilities and reactive handles.
C5 / C6 -H (Hydrogen) -F, -Cl, -NH₂, -NO₂ Modulate the overall electronic profile and provide sites for further coupling reactions.

Integration into Advanced Materials and Supramolecular Systems

The unique electronic and structural features of this compound make it an attractive candidate for incorporation into more complex systems.

Advanced Materials: Related methoxypyridine carbonitriles have been identified as having potential use in materials science for preparing optoelectronic materials. pipzine-chem.com The conjugated pyridine system, combined with the electron-withdrawing nitrile group and the electron-donating methoxy group, creates a "push-pull" electronic environment. This could be exploited in the design of:

Organic Light-Emitting Diodes (OLEDs): As a component of emissive or charge-transport layers.

Dye-Sensitized Solar Cells (DSSCs): As a molecular dye or an additive in the electrolyte.

Molecularly Imprinted Polymers (MIPs): The functional groups on the pyridine ring could serve as interaction sites for the selective binding of target molecules, similar to how 4-(aminomethyl)pyridine (B121137) has been used to create MIPs for detecting herbicides. acs.org

Supramolecular Systems: The pyridine nitrogen and the nitrile nitrogen are both potential hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions. This makes the molecule an excellent building block for supramolecular chemistry and crystal engineering. Research has shown that related aminopyridine derivatives can form predictable supramolecular assemblies with organic acids through hydrogen bonding. mdpi.com Future work could explore the co-crystallization of this compound with various hydrogen bond donors to create:

Co-crystals: To modify physical properties like solubility and melting point.

Metal-Organic Frameworks (MOFs): The nitrile and pyridine nitrogen atoms could act as coordinating sites for metal ions, leading to the formation of novel porous materials with potential applications in gas storage or catalysis.

Liquid Crystals: The rigid, polar structure of the molecule could be conducive to forming liquid crystalline phases upon suitable derivatization with long alkyl chains.

Q & A

Q. Basic Research Focus

  • X-ray diffraction (XRD) : Provides unambiguous bond lengths/angles and confirms regiochemistry of substituents. For example, methoxy group orientation can be validated via torsion angles .
  • NMR spectroscopy : ¹H/¹³C NMR detects substituent effects (e.g., methoxy δ ~3.8 ppm; nitrile carbon δ ~115 ppm) .
  • IR spectroscopy : Confirm nitrile stretching (~2200 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) .

How do substituent variations at the pyridine ring (e.g., methoxy vs. methylthio groups) influence the compound's reactivity and stability?

Q. Advanced Research Focus

  • Electronic effects : Methoxy groups act as electron donors via resonance, increasing ring electron density and susceptibility to electrophilic substitution. Methylthio groups enhance nucleophilic reactivity .
  • Stability studies : Monitor degradation under oxidative conditions (H₂O₂/UV) using HPLC. Methoxy derivatives show higher stability than methylthio analogs due to reduced sulfur-mediated radical pathways .
  • Reactivity table (example):
SubstituentReactivity with HNO₃/H₂SO₄Stability (t₁/₂ in PBS)
MethoxyNitration at C-5>48 hours
MethylthioSulfonation at C-4~24 hours

What strategies are effective for scaling up the synthesis of this compound while maintaining purity?

Q. Advanced Research Focus

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis of nitrile groups) by precise control of residence time .
  • Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal habit and filterability.
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of nitrile group integrity .

How can computational chemistry aid in predicting the physicochemical properties of this compound?

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Predict solubility parameters (Hansen solubility) and partition coefficients (logP) .
  • Docking studies : Identify potential biological targets (e.g., kinases) by analyzing ligand-receptor interactions using AutoDock Vina .
  • QM/MM calculations : Evaluate reaction pathways for nitrile hydrolysis or methoxy demethylation under catalytic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.